Cas no 851804-31-4 (2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole)

2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole
- (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
- Methanone, [2-[[(2,5-dimethylphenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl](4-methylphenyl)-
- 851804-31-4
- F0630-1115
- AKOS024589088
- [2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone
- 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole
-
- インチ: 1S/C20H22N2OS/c1-14-5-8-17(9-6-14)19(23)22-11-10-21-20(22)24-13-18-12-15(2)4-7-16(18)3/h4-9,12H,10-11,13H2,1-3H3
- InChIKey: GGTGHPYHCAKKCZ-UHFFFAOYSA-N
- ほほえんだ: C(N1C(SCC2=CC(C)=CC=C2C)=NCC1)(C1=CC=C(C)C=C1)=O
計算された属性
- せいみつぶんしりょう: 338.145
- どういたいしつりょう: 338.145
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58A^2
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3(Predicted)
- ふってん: 497.3±55.0 °C(Predicted)
- 酸性度係数(pKa): 1.88±0.60(Predicted)
2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1115-5mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |
851804-31-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1115-75mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |
851804-31-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-1115-2mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |
851804-31-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-1115-100mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |
851804-31-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-1115-20mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |
851804-31-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0630-1115-5μmol |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |
851804-31-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1115-2μmol |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |
851804-31-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1115-25mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |
851804-31-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0630-1115-30mg |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |
851804-31-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-1115-20μmol |
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole |
851804-31-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazoleに関する追加情報
Professional Introduction to Compound with CAS No. 851804-31-4 and Product Name: 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole
The compound with the CAS number 851804-31-4 and the product name 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an imidazole ring, aromatic sulfanyl groups, and benzoyl substituents, contribute to its unique chemical properties and biological interactions.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry. The imidazole core is a privileged scaffold that is frequently encountered in biologically active compounds, including antifungal, antiviral, and anticancer agents. The specific modification of the imidazole ring with (2,5-dimethylphenyl)methylsulfanyl and (4-methylbenzoyl) groups enhances its pharmacological profile by introducing additional binding pockets and interaction sites with biological targets. This structural design allows for selective engagement with specific enzymes or receptors, which is crucial for developing targeted therapies.
The 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole molecule has been extensively studied for its potential applications in drug discovery. Its ability to modulate biological pathways makes it a promising candidate for further investigation in preclinical and clinical settings. Researchers have observed that the presence of the sulfanyl group at the 2-position of the imidazole ring significantly influences its reactivity and binding affinity. This modification has been shown to enhance the compound's ability to interact with proteins involved in cellular signaling and metabolic processes.
In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for pharmaceutical development. The combination of lipophilicity and solubility characteristics derived from its aromatic substituents allows for efficient absorption and distribution within biological systems. These properties are critical for ensuring that the compound reaches its target site of action in sufficient concentrations to elicit a therapeutic response.
Current research in this area has focused on exploring the pharmacological effects of 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole on various disease models. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammation and cancer progression. The benzoyl moiety, in particular, has been identified as a key pharmacophore that contributes to its biological activity by facilitating hydrogen bonding interactions with target proteins. Further studies are underway to elucidate the precise mechanisms through which this compound exerts its effects.
The synthesis of 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that highlight the versatility of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic framework of this molecule. These synthetic approaches not only demonstrate the feasibility of producing this compound on a laboratory scale but also pave the way for the development of related analogs with tailored pharmacological properties.
The potential applications of this compound extend beyond traditional therapeutic areas. Researchers are exploring its utility in diagnostic imaging and as a tool for studying enzyme mechanisms. The unique structural features of 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole make it an attractive candidate for designing probes that can visualize biological processes at the molecular level. Such applications could provide valuable insights into disease mechanisms and aid in the development of novel diagnostic assays.
As our understanding of biological systems continues to evolve, compounds like 2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole will play an increasingly important role in drug discovery and development. The integration of computational chemistry and high-throughput screening technologies is enabling researchers to rapidly identify promising candidates for further investigation. These advancements are accelerating the pace at which new therapeutics are brought to market, offering hope for patients suffering from a wide range of diseases.
In conclusion, 851804-31-4 and its corresponding product name represent a significant contribution to the field of chemical biology. The structural complexity and diverse biological activities of this compound make it a valuable asset in pharmaceutical research. Ongoing studies aim to fully elucidate its therapeutic potential and develop novel applications based on its unique properties. As research progresses, we can expect further breakthroughs that will expand our understanding of how these molecules interact with biological systems and contribute to advancements in medicine.
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